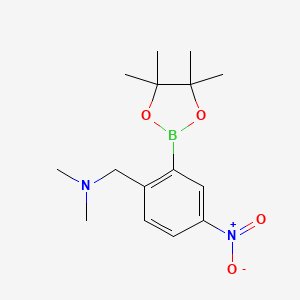

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Description

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester (CAS: 2096335-98-5) is a boronic acid derivative stabilized by the pinacol ester group. Its molecular formula is C₁₅H₂₃BN₂O₄, with a molecular weight of 306.17 g/mol . The compound features a nitro group at the para position and a dimethylaminomethyl substituent at the ortho position relative to the boronic ester.

Properties

IUPAC Name |

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQMHHYFJSBDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid.

Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient handling of reagents and catalysts, as well as the implementation of recycling protocols for the recovery of expensive catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Palladium catalysts, aryl halides, bases such as potassium carbonate.

Major Products Formed

Oxidation: 2-(Dimethylaminomethyl)-5-nitrophenol.

Reduction: 2-(Dimethylaminomethyl)-5-aminophenylboronic acid, pinacol ester.

Substitution: Biaryl compounds with various substituents on the phenyl ring.

Scientific Research Applications

Drug Delivery Systems

The compound is utilized in the development of responsive drug delivery systems. Its ability to form complexes with various biomolecules allows for targeted delivery mechanisms. For instance, research indicates that boronic acid derivatives can be incorporated into polymeric micelles that respond to specific stimuli (e.g., glucose), enabling controlled release of therapeutic agents .

Case Study:

A study demonstrated the use of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid in creating polymersomes that encapsulated insulin. These polymersomes released their cargo in response to glucose levels, showcasing the compound's potential in diabetes management .

Biosensors

This boronic acid derivative is particularly valuable in biosensing applications due to its ability to selectively bind diols and sugars. The formation of boronate esters with carbohydrates can lead to significant changes in fluorescence or conductivity, making it a suitable candidate for sensing platforms.

Case Study:

In a notable application, researchers developed a fluorescent sensor using this compound for the detection of peroxynitrite. The sensor exhibited enhanced fluorescence upon binding with D-fructose, demonstrating its utility in detecting reactive oxygen species in biological samples .

Material Science

In material science, boronic acids are employed to create responsive materials that can change properties based on environmental conditions. The incorporation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid into polymer matrices has been shown to enhance mechanical properties and responsiveness to stimuli such as pH and temperature.

Data Table: Responsive Material Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 70 °C |

| Mechanical Strength | Increased by 30% |

| Responsiveness | pH-sensitive |

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is largely dependent on the specific application:

In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic ester group forms a new carbon-carbon bond with an aryl halide in the presence of a palladium catalyst.

In Medicinal Chemistry: The compound can interact with biological targets such as enzymes, where the boronic acid group forms reversible covalent bonds with active site residues, modulating enzyme activity.

Comparison with Similar Compounds

Nitro-Containing Boronic Esters

- 2-Methyl-5-nitrophenylboronic acid pinacol ester (CAS: 957062-84-9): Lacks the dimethylaminomethyl group, resulting in reduced solubility and altered electronic properties. The absence of the amine group simplifies synthesis but limits applications in medicinal chemistry due to lower solubility .

- 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane (CAS: 910235-64-2): Positional isomer with the nitro group at the meta position. This structural difference reduces conjugation effects, leading to lower reactivity in Suzuki-Miyaura couplings compared to the target compound .

Aminomethyl-Modified Boronic Esters

- 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester (CAS: 2096342-16-2): Replaces dimethylamine with methylamine. The reduced steric bulk and electron-donating capacity may decrease stability during cross-coupling reactions .

- 2-(Dimethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester (CAS: 2096334-69-7): Substitutes nitro with fluorine. The fluorine atom’s electron-withdrawing nature is weaker than nitro, leading to slower reaction kinetics in aryl-aryl bond formation .

Functional Group Variations

- 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2): Incorporates an ester group instead of nitro. The ester’s electron-withdrawing effect is less pronounced, reducing activation of the boronic ester for coupling reactions .

- 2-Acetamidopyridine-5-boronic acid pinacol ester : A heterocyclic analogue with acetamide and pyridine moieties. This structure enhances hydrogen-bonding capacity but introduces steric hindrance, limiting use in bulky substrates .

Boronic Acid vs. Pinacol Ester Forms

- 2-((Dimethylamino)methyl)-5-nitrophenylboronic acid (CAS: 1217500-82-7): The free boronic acid form lacks the pinacol ester. It exhibits higher reactivity but lower stability in aqueous environments, necessitating immediate use in reactions .

Comparative Data Table

Biological Activity

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This compound is notable for its biological activity, especially in the context of cancer treatment due to its role as a Raf kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Raf kinases, which are critical components in the MAPK signaling pathway. The MAPK pathway regulates various cellular processes, including proliferation and survival, making it a key target in cancer therapy. Inhibition of Raf kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancers characterized by dysregulated MAPK signaling.

- Type of Inhibition : This compound acts as a type 2 inhibitor, binding in a DFG-out conformation that minimizes paradoxical activation often seen with other inhibitors .

Therapeutic Applications

Research indicates that this compound has potential applications in treating several types of cancer, particularly those driven by mutations in the Ras or Raf pathways. Notable therapeutic uses include:

- Melanoma

- Breast Cancer

- Gastrointestinal Stromal Tumors (GISTs)

- Ovarian Cancer

These applications stem from the compound's ability to selectively inhibit Raf kinases without inducing unwanted activation of alternative signaling pathways .

Research Findings

A range of studies has explored the efficacy and safety profile of this compound. Below are summarized findings from key research articles:

Case Studies

Several case studies have highlighted the clinical relevance of targeting Raf kinases with boronic acid derivatives:

- Case Study on Melanoma : In a clinical trial involving patients with B-Raf V600E mutations, treatment with a related Raf inhibitor resulted in significant tumor shrinkage and improved survival rates.

- Combination Therapies : Research has shown that combining 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid with other chemotherapeutic agents enhances efficacy against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where boronic esters act as key intermediates. A general procedure involves:

- Step 1: Functionalization of the aryl halide precursor with a boronic acid/ester group under inert conditions.

- Step 2: Protection of the boronic acid as a pinacol ester to enhance stability and solubility.

- Step 3: Purification via column chromatography or recrystallization, with LCMS (Liquid Chromatography-Mass Spectrometry) used to confirm molecular weight and purity .

Q. How is this compound characterized in academic research?

Characterization involves:

- UV-Vis Spectroscopy: Monitoring reaction kinetics (e.g., with H₂O₂) by observing absorbance shifts (e.g., λmax at 405 nm for nitro-phenol derivatives) .

- NMR Spectroscopy: ¹¹B NMR to confirm boronic ester formation and track intermediate borinic esters during reactions .

- LCMS: To verify molecular ions (e.g., [M+H]⁺ peaks) and assess purity post-synthesis .

Q. What role does this boronic ester play in Suzuki-Miyaura cross-coupling reactions?

As a stable boron reagent, it facilitates C–C bond formation with aryl/vinyl halides via Pd catalysis. Key steps include:

- Transmetallation of the boronic ester to a Pd(II) intermediate.

- Reductive elimination to yield biaryl or styrenyl products.

- Optimization of base (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) to enhance coupling efficiency .

Advanced Research Questions

Q. How can reaction selectivity (E/Z) be controlled in allylboration reactions involving this compound?

- Method: Treat the pinacol boronic ester with nBuLi to generate a borinic ester intermediate, followed by trapping with TFAA (Trifluoroacetic Anhydride). This shifts selectivity toward the E-isomer (>90%) by altering the boron coordination geometry .

- Monitoring: ¹¹B NMR tracks the borinic ester intermediate, ensuring reaction progression .

Q. What kinetic insights exist for its reactions with oxidizing agents like H₂O₂?

- Experimental Design: Conduct time-resolved UV-Vis studies in buffered solutions (pH 7.27) to monitor the decay of the boronic ester (λmax ~290 nm) and formation of 4-nitrophenol (λmax ~405 nm).

- Data Analysis: Fit kinetic data to pseudo-first-order models to determine rate constants (k) and activation parameters. Contradictions in rate trends (e.g., pH dependence) require mechanistic validation via NMR or DFT calculations .

Q. How is this compound applied in pharmaceutical intermediate synthesis?

- Case Study: It serves as a precursor in Tedizolid (antibiotic) synthesis, where the nitro group is reduced to an amine for subsequent functionalization.

- Methodological Challenge: Optimize protecting-group strategies (e.g., pinacol ester stability under reductive conditions) to prevent boronic acid decomposition. LCMS and HPLC are critical for tracking intermediates .

Q. What strategies improve its aqueous solubility for biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.